molecular formula C16H11ClN2 B13989176 (2-Chloro-1-phenyl-1H-indol-3-yl)acetonitrile CAS No. 63793-65-7

(2-Chloro-1-phenyl-1H-indol-3-yl)acetonitrile

Cat. No.: B13989176
CAS No.: 63793-65-7
M. Wt: 266.72 g/mol
InChI Key: PSITWMBHJZZBOD-UHFFFAOYSA-N
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Description

2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound is characterized by the presence of a chloro-substituted phenyl group attached to the indole ring, along with an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole ring. The chloro-substituted phenyl group is introduced through the use of 2-chlorobenzaldehyde as a starting material. The reaction is carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of 2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is common. The final product is typically isolated through distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindole: Lacks the chloro and nitrile groups, making it less reactive in certain chemical reactions.

    2-(2-Bromo-1-phenyl-indol-3-yl)acetonitrile: Similar structure but with a bromo group instead of a chloro group, which may alter its reactivity and biological activity.

    2-(1-Phenyl-indol-3-yl)acetonitrile: Lacks the chloro group, affecting its chemical and biological properties.

Uniqueness

2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile is unique due to the presence of both the chloro and nitrile groups, which enhance its reactivity and potential biological activities. The chloro group can participate in various substitution reactions, while the nitrile group can be reduced or transformed into other functional groups, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

63793-65-7

Molecular Formula

C16H11ClN2

Molecular Weight

266.72 g/mol

IUPAC Name

2-(2-chloro-1-phenylindol-3-yl)acetonitrile

InChI

InChI=1S/C16H11ClN2/c17-16-14(10-11-18)13-8-4-5-9-15(13)19(16)12-6-2-1-3-7-12/h1-9H,10H2

InChI Key

PSITWMBHJZZBOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2Cl)CC#N

Origin of Product

United States

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